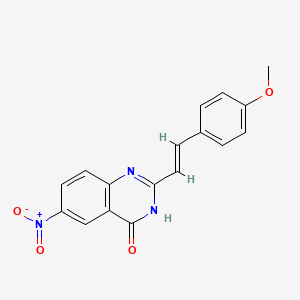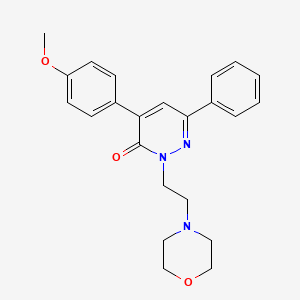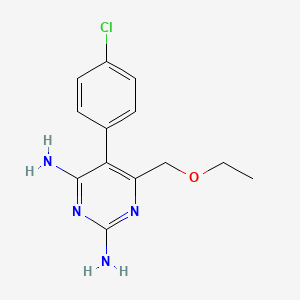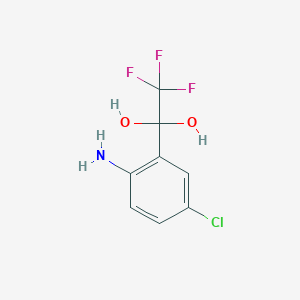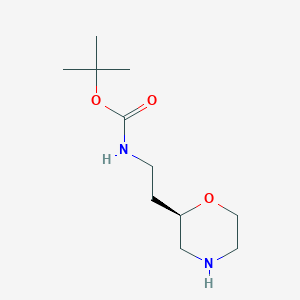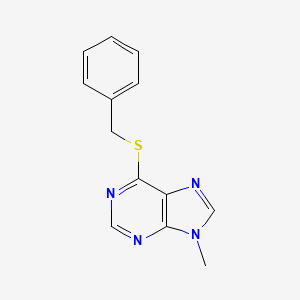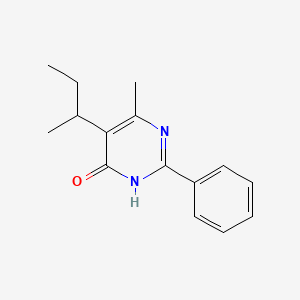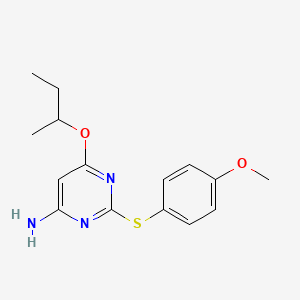![molecular formula C12H13BrFNO2 B12925469 2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-83-8](/img/structure/B12925469.png)
2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of a bromo and fluorine substituent on the benzyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzyl alcohol.
Formation of Intermediate: The alcohol is converted to 2-bromo-5-fluorobenzyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.
科学研究应用
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
作用机制
The mechanism of action of 2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromo and fluorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: A precursor in the synthesis of the target compound.
2-Bromo-5-fluorobenzyl bromide: An intermediate in the synthetic route.
4,4-Dimethylisoxazolidin-3-one: The core structure of the target compound.
Uniqueness
2-(2-bromo-5-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both bromo and fluorine substituents on the benzyl ring, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
属性
CAS 编号 |
81778-83-8 |
|---|---|
分子式 |
C12H13BrFNO2 |
分子量 |
302.14 g/mol |
IUPAC 名称 |
2-[(2-bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrFNO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(14)3-4-10(8)13/h3-5H,6-7H2,1-2H3 |
InChI 键 |
JUTPLQFUKBJMHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=C(C=CC(=C2)F)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


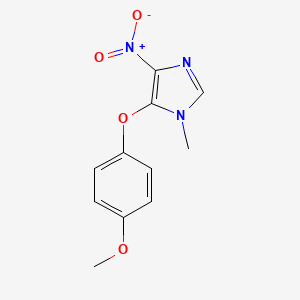
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
